molecular formula C12H7Cl2N3O3S B8441189 1-(p-Chlorobenzenesulfonyloxy)-6-chloro-1,2,3-benzotriazole

1-(p-Chlorobenzenesulfonyloxy)-6-chloro-1,2,3-benzotriazole

Cat. No. B8441189
M. Wt: 344.2 g/mol
InChI Key: VGRXAHXMIDCTNV-UHFFFAOYSA-N
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Patent
US04242507

Procedure details

In 1 N aqueous sodium hydroxide (300 ml) is dissolved 1-hydroxy-6-chloro-1,2,3-benzotriazole (38 g) and thereto is added ether (100 ml). To the solution is added dropwise p-chlorobenzenesulfonyl chloride (57 g) with stirring under ice-cooling during 15 minutes, and the mixture is stirred at the same temperature for 70 minutes. The reaction mixture is extracted with ethyl acetate. The extract is washed with a saturated aqueous sodium hydrogen carbonate and water in order and dried over anhydrous magnesium sulfate. After drying, the solvent is distilled off, and the resulting crystals are recrystallized from benzene-petroleum ether to give 1-(p-chlorobenzenesulfonyloxy)-6-chloro-1,2,3-benzotriazole (70.5 g), melting point: 125°-127° C. Infrared spectrum (Nujor): 1190, 1085 cm-1.
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
57 g
Type
reactant
Reaction Step Two
Quantity
38 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][N:2]1[C:6]2[CH:7]=[C:8]([Cl:11])[CH:9]=[CH:10][C:5]=2[N:4]=[N:3]1.CCOCC.[Cl:17][C:18]1[CH:23]=[CH:22][C:21]([S:24](Cl)(=[O:26])=[O:25])=[CH:20][CH:19]=1>[OH-].[Na+]>[Cl:17][C:18]1[CH:23]=[CH:22][C:21]([S:24]([O:1][N:2]2[C:6]3[CH:7]=[C:8]([Cl:11])[CH:9]=[CH:10][C:5]=3[N:4]=[N:3]2)(=[O:26])=[O:25])=[CH:20][CH:19]=1 |f:3.4|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
CCOCC
Step Two
Name
Quantity
57 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)Cl
Step Three
Name
Quantity
38 g
Type
reactant
Smiles
ON1N=NC2=C1C=C(C=C2)Cl
Name
Quantity
300 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling during 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
the mixture is stirred at the same temperature for 70 minutes
Duration
70 min
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture is extracted with ethyl acetate
WASH
Type
WASH
Details
The extract is washed with a saturated aqueous sodium hydrogen carbonate and water in order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After drying
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off
CUSTOM
Type
CUSTOM
Details
the resulting crystals are recrystallized from benzene-petroleum ether

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)ON1N=NC2=C1C=C(C=C2)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 70.5 g
YIELD: CALCULATEDPERCENTYIELD 91.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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